2,4,5-Trifluorobenzothioamide
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Overview
Description
2,4,5-Trifluorobenzothioamide is an organic compound characterized by the presence of trifluoromethyl and thioamide functional groups. It belongs to the benzothiazole family and has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzothioamide typically involves the reaction of 2,4,5-trifluorobenzoic acid with thioamide derivatives under specific conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorobenzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothioamides
Scientific Research Applications
2,4,5-Trifluorobenzothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorobenzothioamide involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). This oxidative stress can induce cytotoxic effects, particularly in cancer cells. The compound’s selective activity against cancer cells is attributed to its ability to modulate oxidative stress pathways .
Comparison with Similar Compounds
- 3,4,5-Trifluorobenzothioamide
- 2,4,6-Trifluorobenzothioamide
- 2,3,5-Trifluorobenzothioamide
Comparison: 2,4,5-Trifluorobenzothioamide is unique due to its specific trifluoromethyl and thioamide functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2,4,5-trifluorobenzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NS/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXNMNPXOLVDCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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